molecular formula C8H18Cl2N2 B2868325 3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride CAS No. 2375194-70-8

3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride

Cat. No.: B2868325
CAS No.: 2375194-70-8
M. Wt: 213.15
InChI Key: MTKCZUPDFLIFRL-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a bicyclic amine derivative characterized by a pyrrolo-pyrazine core with a methyl substituent at position 3 and two hydrochloride counterions. This compound belongs to a class of nitrogen-containing heterocycles often associated with bioactive properties, including antioxidant, cytotoxic, and ion channel modulatory activities . The dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmacological applications compared to its free base .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-7-6-10-4-2-3-8(10)5-9-7;;/h7-9H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKCZUPDFLIFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCCC2CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Alkylation of Pyrrole-Ethylenediamine Derivatives

A widely adopted route involves the alkylation of pyrrole derivatives with ethylenediamine analogs. For instance, 1-(2-bromoethyl)-3-methylpyrrole undergoes nucleophilic attack by ethylenediamine in dimethylformamide (DMF) at 80°C, followed by base-mediated cyclization to yield the octahydropyrrolopyrazine core. The methyl group is introduced either via pre-functionalized pyrrole precursors or post-cyclization methylation.

Reaction Scheme :
$$ \text{1-(2-Bromoethyl)-3-methylpyrrole} + \text{Ethylenediamine} \xrightarrow{\text{DMF, 80°C}} \text{3-Methyl-octahydropyrrolo[1,2-a]pyrazine} $$

The free base is subsequently treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt (yield: 68–72%).

Reductive Amination of Keto-Pyrrolidine Intermediates

Reductive amination using sodium cyanoborohydride (NaBH3CN) converts keto-pyrrolidines into saturated amines. For example, 3-methylpyrrolidin-2-one reacts with 1,2-diaminoethane in methanol under acidic conditions, followed by reduction to form the bicyclic amine. This method ensures high stereoselectivity, critical for generating the (8aR)-configured product.

Multi-Component Reactions (MCRs)

Ugi-Azide Four-Component Reaction

The Ugi-azide reaction enables rapid assembly of tetrazole-functionalized intermediates, which are hydrolyzed to yield pyrrolopyrazines. A representative protocol combines:

  • 1-(2-Bromoethyl)-3-methylpyrrole-2-carbaldehyde
  • Methylamine
  • tert-Butyl isocyanide
  • Sodium azide

in methanol at room temperature, achieving a 58% yield of the tetrazole intermediate. Acidic hydrolysis (HCl, 60°C) cleaves the tetrazole to form the target compound.

Advantages :

  • Single-pot synthesis reduces purification steps.
  • Modular substrate selection allows diversification.

Hydrogenation of Aromatic Precursors

Catalytic hydrogenation (H2, Pd/C) of 3-methylpyrrolo[1,2-a]pyrazine at 50 psi selectively saturates the pyrazine ring without affecting the pyrrolidine moiety. This method requires careful control of reaction time to prevent over-reduction.

Conditions :

  • Substrate: 3-Methylpyrrolo[1,2-a]pyrazine
  • Catalyst: 10% Pd/C
  • Solvent: Ethanol
  • Pressure: 50 psi H2
  • Yield: 82%

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by dropwise addition of concentrated HCl (37%) into an ethanolic solution of the amine. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Critical Parameters :

  • Stoichiometry : 2 equiv. HCl per amine group.
  • Solvent : Ethanol or methanol ensures solubility and rapid precipitation.
  • Purity : Recrystallization from ethanol/water (9:1) achieves ≥97% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Scalability
Intramolecular Alkylation 72 97 Moderate High
Reductive Amination 65 95 High Moderate
Ugi-Azide MCR 58 90 Low Low
Hydrogenation 82 98 N/A High

Key Observations :

  • Intramolecular alkylation balances yield and scalability, making it industrially preferred.
  • Hydrogenation offers excellent purity but requires aromatic precursors.
  • Ugi-Azide MCR is advantageous for library synthesis but suffers from lower yields.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its antitumor activity may involve the inhibition of specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogues

Cyclic Dipeptide Derivatives

(3R,8aS)-3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione

  • Structure : Contains a diketone (1,4-dione) group instead of the dihydrochloride salt.
  • Source : Isolated from Streptomyces and Bacillus strains .
  • Activity : Exhibits antioxidant properties (e.g., radical scavenging) and cytotoxic effects against colon cancer cells (Caco-2) .
  • Key Difference : The dione group reduces basicity and alters hydrogen-bonding interactions compared to the dihydrochloride form .

Pyrrolo[1,2-a]pyrazine-1,4-dione, Hexahydro-3-(2-methylpropyl)-

  • Structure : Features a branched isobutyl substituent at position 3.
  • Source : Found in Micrococcus lutux .
  • Activity : Demonstrates cytotoxicity against HCT15 colon cancer cells .
  • Key Difference : The hydrophobic isobutyl group enhances membrane permeability but may reduce solubility compared to the methyl-dihydrochloride derivative .

Alkyl-Substituted Derivatives

(3S,8aS)-3-Ethyloctahydropyrrolo[1,2-a]pyrazine

  • Structure : Ethyl substituent at position 3 instead of methyl; lacks hydrochloride counterions.
  • Properties : Higher lipophilicity (logP ≈ 0.72) compared to the methyl derivative (logP ≈ -0.72) .
  • Implication : Enhanced membrane penetration but reduced solubility in aqueous media .

(3R,7R,8aS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol Dihydrochloride Structure: Hydroxyethyl and hydroxyl groups introduce polarity; dihydrochloride salt improves solubility. Application: Potential for targeted drug delivery due to hydrophilic moieties .

Halogenated Derivatives

(8aR)-2-[2-(3,4-Dichlorophenyl)ethyl]-octahydropyrrolo[1,2-a]pyrazine

  • Structure : Aryl-chlorine substituents enhance binding to hydrophobic pockets in enzymes or receptors.
  • Activity : Designed for selective modulation of neurological targets (e.g., ion channels) .

Functional and Pharmacological Comparisons

Compound Key Features Bioactivity ADME Properties Source
Target Compound
(3-Methyl-dihydrochloride)
Methyl group at C3; dihydrochloride salt Antioxidant, cytotoxic (e.g., apoptosis induction in cancer cells) High solubility (due to HCl salt); moderate logP Synthetic/Streptomyces extracts
1,4-Dione Analog Diketone functional groups Antioxidant (ABTS/DPPH radical scavenging) Lower solubility; higher hydrogen-bonding capacity Streptomyces spp.
Ethyl Derivative Ethyl substituent at C3 Not explicitly reported; predicted ion channel modulation Higher lipophilicity (logP ≈ 0.72) Synthetic
Hydroxyethyl Derivative Polar hydroxyethyl group Potential CNS targeting Enhanced solubility and blood-brain barrier penetration Synthetic

Mechanistic Insights

  • Antioxidant Activity : The dihydrochloride form and its dione analog both exhibit radical scavenging, likely via electron donation from the pyrrolo-pyrazine nitrogen atoms .
  • Cytotoxicity : Methyl and isobutyl derivatives induce apoptosis in cancer cells by modulating Bax/Bcl-2 ratios and p53 expression .
  • Ion Channel Modulation : Ethyl and halogenated analogs (e.g., ABT-639) target T-type calcium channels, suggesting the core structure’s versatility in drug design .

Biological Activity

3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride (CAS Number: 2375194-70-8) is a compound of interest in pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C8H18Cl2N2
  • Molecular Weight: 201.15 g/mol
  • Structure: The compound features a bicyclic structure that contributes to its biological activity.

Potential Pharmacological Effects

  • Neuroactivity : Compounds with similar structures have been reported to exhibit neuroactive properties. For instance, derivatives of octahydropyrrolo[1,2-a]pyrazines have shown potential as anxiolytics and antidepressants.
  • Antimicrobial Activity : Some studies suggest that related pyrazine derivatives possess antimicrobial properties. This may indicate a potential for 3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine to exhibit similar effects.
  • Antioxidant Properties : Certain pyrazine compounds have demonstrated antioxidant activities. This could imply that 3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine may also contribute to cellular protection against oxidative stress.

The exact mechanisms by which 3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine exerts its biological effects remain largely unexplored. However, insights can be drawn from related compounds:

  • Receptor Interactions : Similar compounds often interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which could be a pathway for its neuroactive effects.
  • Enzyme Inhibition : Some derivatives may inhibit enzymes involved in oxidative stress pathways or microbial metabolism.

Case Studies and Research Findings

Currently available literature does not provide extensive case studies specifically focusing on this compound. However:

  • Related Research : Studies on structurally similar compounds highlight their potential in treating neurological disorders and as antimicrobial agents. For example:
    • A study on octahydropyrrolo[1,2-a]pyrazine derivatives showed significant binding affinity to serotonin receptors .
    • Research indicated that pyrazine-based compounds exhibited substantial antibacterial activity against various pathogens .

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+141.13863132.3
[M+Na]+163.12057142.2
[M+NH4]+158.16517141.5
[M+K]+179.09451137.7
[M-H]-139.12407133.1

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